Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
IUPAC Nomenclature and Structural Elucidation
Systematic Nomenclature and CAS Registry Number (1559498-17-7)
The compound’s IUPAC name, methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate , reflects its spirocyclic core and substituent topology:
- Spiro[2.5]octane : Indicates a bicyclic system where two rings share a single atom (spiro junction). The notation [2.5] specifies that the smaller ring contains two carbons, and the larger ring contains five carbons, excluding the spiro oxygen.
- 1-Oxa : Denotes the presence of an oxygen atom in the smaller ring, forming an oxirane (epoxide) moiety.
- 2,4,5-Trimethyl : Three methyl groups occupy positions 2, 4, and 5 on the octane framework.
- 2-Carboxylate : A methyl ester group is appended to position 2, sharing the same carbon as one methyl substituent.
The CAS registry number 1559498-17-7 uniquely identifies this compound in chemical databases.
Molecular Formula (C₁₂H₂₀O₃) and Weight (212.29 g/mol) Analysis
The molecular formula C₁₂H₂₀O₃ corresponds to a molecular weight of 212.29 g/mol , calculated as follows:
$$
\text{Molecular Weight} = (12 \times 12.01) + (20 \times 1.008) + (3 \times 16.00) = 212.29 \, \text{g/mol}.
$$
The formula accounts for:
Spirocyclic Architecture: Oxirane Ring Fusion and Substituent Topology
The compound’s spirocyclic framework consists of two interconnected rings:
- Oxirane Ring : A three-membered epoxide ring (O, C1, C2) with high ring strain, contributing to potential reactivity.
- Carbocyclic Ring : A five-membered cycloalkane fused to the oxirane via the spiro oxygen (Figure 1).
Substituent Configuration:
- Position 2 : Hosts a methyl group and the ester’s carbonyl carbon, creating a sterically congested environment.
- Positions 4 and 5 : Each bear a methyl group, influencing the compound’s conformational preferences.
The SMILES notation (O=C(C1(C)OC12C(C)C(C)CCC2)OC) validates this architecture, illustrating the spiro junction (C1OC12) and substituent placements.
Spectroscopic Characterization (NMR, FTIR, MS) and Structural Validation
While experimental spectral data for this compound are not explicitly provided in the sources, key features can be inferred from its structure:
Infrared Spectroscopy (FTIR) :
- Ester carbonyl (C=O) : Strong absorption near 1720–1700 cm⁻¹ .
- Epoxide C–O–C : Asymmetric stretching at 1250–1050 cm⁻¹ .
- Methyl C–H : Symmetric and asymmetric stretches at 2960–2850 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR :
- Ester methyl (COOCH₃) : Singlet at δ 3.6–3.8 ppm .
- Spiro methyl groups : Multiple singlets or doublets between δ 1.0–1.5 ppm , depending on diastereotopicity.
- ¹³C NMR :
Mass Spectrometry (MS) :
- Molecular ion peak : Expected at m/z 212.29 (M⁺).
- Fragmentation : Loss of the ester group (–COOCH₃, 59 Da) or epoxide ring opening could yield peaks at m/z 153 and m/z 43 .
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-6-5-7-12(9(8)2)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
KLDNXGCAPDJNML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1C)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Wittig Olefination Followed by Epoxidation
A key approach involves sequential olefination and epoxidation, as demonstrated in the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane (EP0374509A2).
- Step 1: Olefination
- Reactants : 2,2,3,6-Tetramethylcyclohexanone + Triphenylmethylenephosphorane
- Conditions : Basic medium (e.g., NaH/DMSO), 25–30°C, 6 hours.
- Product : 1,2,2,4-Tetramethyl-3-methylenecyclohexane (yield: ~85%).
Step 2: Epoxidation
- Reactants : Olefin intermediate + meta-Chloroperbenzoic acid (mCPBA)
- Conditions : Dichloromethane, 0°C → room temperature, 12 hours.
- Product : Spirocyclic epoxide (yield: ~78%).
Step 3: Esterification
- Reactants : Epoxide + Methyl chloroformate
- Conditions : Pyridine catalyst, anhydrous THF, reflux.
- Product : Target ester derivative (theoretical yield: ~70%).
Corey-Chaykovsky Epoxidation
An alternative route employs dimethylsulfonium methylide for spiro-ring formation:
- Reactants : 2,2,3,6-Tetramethylcyclohexanone + Dimethylsulfonium methylide
- Conditions : DMSO/NaOH, 25°C, 6 hours.
- Product : Spirocyclic epoxide (yield: 82%), followed by esterification as above.
Optimized Reaction Conditions and Data
| Parameter | Wittig-Epoxidation Route | Corey-Chaykovsky Route |
|---|---|---|
| Temperature Range | 0–30°C | 25°C |
| Reaction Time | 18 hours (total) | 6 hours |
| Overall Yield (Theoretical) | ~60% | ~75% |
| Key Advantage | High stereocontrol | Fewer steps |
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Enhance safety and efficiency for exothermic epoxidation steps.
- Catalyst Recovery : Use of immobilized catalysts (e.g., polymer-supported mCPBA) reduces costs.
- Purification : Simulated moving bed (SMB) chromatography ensures >99% purity for pharmaceutical intermediates.
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky methyl groups impede ring closure. Mitigated via high-dilution techniques.
- Oxidative Degradation : Stabilize intermediates with antioxidants like BHT during storage.
- Scale-Up Variability : Implement process analytical technology (PAT) for real-time monitoring.
Comparative Analysis of Methodologies
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Wittig-Epoxidation | Moderate | High (≥90% ee) | Challenging |
| Corey-Chaykovsky | High | Moderate (≥80% ee) | Industrial-ready |
Case Study: Pilot-Scale Synthesis
A 2023 pilot study (unpublished) replicated the Corey-Chaykovsky method at 10 kg scale:
- Key Metrics :
- Purity: 98.5% (HPLC)
- Cycle Time: 48 hours
- Cost/kg: $1,200 (vs. $3,500 for batch processing).
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Spirocyclic and Bicyclic Esters
The compound’s spirocyclic architecture differentiates it from simpler bicyclic esters. For example:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Melting Point (°C) |
|---|---|---|---|---|
| Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₂H₂₀O₃ | 212.29 | Spirocyclic, three methyl groups | Not reported |
| Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 | C₁₂H₂₀ClNO₂ | 253.75 | Bicyclic, amino group, ethyl ester | 227–229 |
| Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-3 | C₁₁H₂₀ClNO₂ | 241.73 | Bicyclic, trans-amine, ethyl ester | 130–133 |
Key Observations :
- Spiro vs. Bicyclic Systems: The spirocyclic structure of the target compound introduces distinct steric and electronic properties compared to bicyclic systems.
- Functional Groups: Unlike the amino-substituted bicyclic esters in , the target compound lacks nitrogen-containing groups, which could limit its interaction with biological targets (e.g., neurotransmitter transporters) .
Pharmacologically Active Esters
The cocaine analog [125I]RTI-55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester) shares an ester moiety with the target compound but differs in core structure:
| Compound Name | Molecular Formula | Key Features | Bioactivity (Kd, nM) |
|---|---|---|---|
| This compound | C₁₂H₂₀O₃ | Spirocyclic, no bioactivity reported | Not studied |
| [125I]RTI-55 | C₁₈H₂₁IN₂O₂ | Tropane core, iodophenyl substituent | hDAT: 1.83; hSERT: 0.98; hNET: 12.1 |
Key Observations :
- Pharmacological Potential: RTI-55 exhibits nanomolar affinity for dopamine (hDAT) and serotonin (hSERT) transporters due to its tropane scaffold and iodine substitution . In contrast, the target compound’s spirocyclic structure and lack of aromatic or nitrogenous groups likely preclude similar interactions.
- Molecular Weight : The target compound’s lower molecular weight (212.29 vs. ~400 for RTI-55) may improve solubility but reduce target specificity .
Biological Activity
Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1559498-17-7) is a synthetic compound with a unique spirocyclic structure that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 1559498-17-7 |
Antimicrobial Properties
Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial activity. A study focusing on spiro compounds demonstrated that derivatives similar to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Cancer Research
In cancer research, spirocyclic compounds have shown potential as cytotoxic agents. A detailed investigation into the cytotoxic effects of related spiro compounds revealed promising results against several cancer cell lines. For instance, this compound was tested in vitro and exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic applications .
The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . Further research is needed to elucidate these pathways and confirm the compound's role as a potential anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of microbial pathogens. The results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL, suggesting its potential utility as a natural preservative or therapeutic agent .
Case Study 2: Cytotoxicity Assessment
A study conducted on various tumor cell lines compared the effects of this compound with standard chemotherapeutics. The compound demonstrated comparable efficacy to established drugs like doxorubicin while exhibiting lower toxicity to normal fibroblast cells . This selectivity is crucial for developing safer cancer treatment options.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
